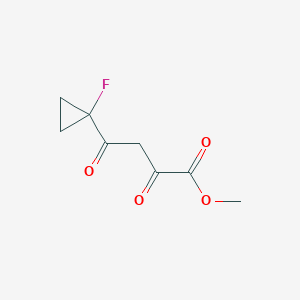

Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate” is a complex organic compound. It contains a fluorocyclopropyl group, which is a cyclopropyl ring (a three-carbon ring) with a fluorine atom attached . It also contains a methyl ester group, which is commonly found in a wide variety of natural and synthetic compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organoboron compounds . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a three-membered cyclopropyl ring with a fluorine atom attached, along with a four-carbon chain featuring two carbonyl groups and a methyl ester .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The fluorocyclopropyl group could potentially undergo nucleophilic substitution reactions . The ester group could undergo reactions such as hydrolysis, reduction, and transesterification.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate and its derivatives have been explored in synthetic chemistry for creating a variety of compounds. For example, the ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates provides methyl 4-oxobutanoates (β-formyl esters) in excellent yields, which are crucial for synthesizing protected 4-hydroxybutanals and other derivatives (Kunz, Janowitz, & Reißig, 1990). This flexibility in chemical reactions highlights its potential in creating compounds with specific biological or physical properties.

Antibacterial Agents

Substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids, synthesized from similar compounds, have shown potent in vitro and in vivo antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, while retaining Gram-negative activity. Grepafloxacin, a derivative, exhibits high efficacy against systemic infections caused by Gram-positive and -negative bacteria and has been undergoing clinical evaluation (Miyamoto et al., 1995).

Photochemistry Applications

In the realm of photochemistry, 1,2-diphenylcyclobutene, a related compound, demonstrates interesting behaviors in protic solvents. Its irradiation in methanol, acetic acid, and a water-dioxane mixture leads to the formation of methyl ethers, esters, and alcohols, respectively. This showcases the compound's role in understanding and exploiting photochemical reactions for synthesizing new chemical entities (Sakuragi, Sakuragi, & Hasegawa, 1977).

Antimicrobial and Herbicide Research

The exploration of aryloxy acids for use as herbicides indicates the broader applicability of such compounds in agriculture. Specifically, the study of diclofop methyl and fenaxoprop ethyl as herbicides to control major annual grass weeds highlights the potential for derivatives of Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate in developing new agricultural chemicals (Aizawa, 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO4/c1-13-7(12)5(10)4-6(11)8(9)2-3-8/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGHQMBMNXLNQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1(CC1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2544985.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2544987.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2544990.png)

![N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride](/img/structure/B2544992.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine](/img/structure/B2544996.png)

![3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2545000.png)